molecular formula C9H16O4 B099617 2,2'-((1-Methylethylene)bis(oxymethylene))bisoxirane CAS No. 16096-30-3

2,2'-((1-Methylethylene)bis(oxymethylene))bisoxirane

Cat. No.: B099617
CAS No.: 16096-30-3
M. Wt: 188.22 g/mol
InChI Key: HDPLHDGYGLENEI-UHFFFAOYSA-N
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Description

2,2’-((1-Methylethylene)bis(oxymethylene))bisoxirane is an organic compound that belongs to the class of epoxides. It is known for its unique chemical structure, which consists of two oxirane rings connected by a methylethylene bridge. This compound is widely used in various fields, including polymer synthesis, organic chemistry, and industrial applications .

Scientific Research Applications

2,2’-((1-Methylethylene)bis(oxymethylene))bisoxirane has a wide range of scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-((1-Methylethylene)bis(oxymethylene))bisoxirane typically involves the reaction of bisphenol A with epichlorohydrin in the presence of a base, such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the final product .

Industrial Production Methods

In industrial settings, the production of 2,2’-((1-Methylethylene)bis(oxymethylene))bisoxirane is carried out in large-scale reactors. The process involves the continuous addition of reactants and the removal of by-products to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2,2’-((1-Methylethylene)bis(oxymethylene))bisoxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .

Major Products Formed

The major products formed from these reactions include diols, alcohols, and various substituted derivatives. These products have significant applications in polymer synthesis and other industrial processes .

Mechanism of Action

The mechanism of action of 2,2’-((1-Methylethylene)bis(oxymethylene))bisoxirane involves the interaction of its oxirane rings with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other proteins, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-((1-Methylethylene)bis(oxymethylene))bisoxirane is unique due to its specific methylethylene bridge, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring high-performance materials .

Properties

IUPAC Name

2-[1-(oxiran-2-ylmethoxy)propan-2-yloxymethyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-7(11-4-9-6-13-9)2-10-3-8-5-12-8/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDPLHDGYGLENEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COCC1CO1)OCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30401-87-7
Record name Propylene glycol diglycidyl ether homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30401-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID80936434
Record name 2,2'-[Propane-1,2-diylbis(oxymethylene)]bis(oxirane)
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Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Oxirane, 2,2'-((1-methyl-1,2-ethanediyl)bis(oxymethylene))bis-, homopolymer
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CAS No.

16096-30-3
Record name 2,2′-[(1-Methyl-1,2-ethanediyl)bis(oxymethylene)]bis[oxirane]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16096-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2,2'-((1-Methylethylene)bis(oxymethylene))bisoxirane
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Record name 2,2'-[Propane-1,2-diylbis(oxymethylene)]bis(oxirane)
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Record name 2,2'-[(1-methylethylene)bis(oxymethylene)]bisoxirane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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